REACTION_CXSMILES
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[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[CH2:8]=[O:9].[OH-].[Na+]>>[OH:9][CH2:8][C:2]1[C:1]([NH:5][C:4](=[O:6])[CH:3]=1)=[O:7] |f:2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted at 40° C. for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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As a result, a white crystal of hydroxymethylmaleimide precipitates
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Type
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FILTRATION
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Details
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This white crystal is filtered under reduced pressure
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Type
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CUSTOM
|
Details
|
dried at normal temperature under vacuum
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Name
|
|
Type
|
product
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Smiles
|
OCC=1C(=O)NC(C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |